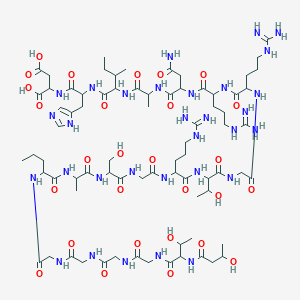
2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride
Overview
Description
2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride is a useful research compound. Its molecular formula is C7H17Cl2N3O2 and its molecular weight is 246.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Synthesis and Resolution in Amino Acids
- Resolution of Amino Acids : The L-forms of 2-amino-5-phenylpentanoic acid and related compounds are important as constituent amino acids in AM-toxins. These amino acids are synthesized and resolved through various chemical processes, highlighting their significance in biochemical studies (Shimohigashi, Lee, & Izumiya, 1976).
2. Enzyme Inhibition Studies
- Nitric Oxide Synthase Inhibitors : S-2-amino-5-azolylpentanoic acids, structurally related to L-ornithine, have been studied for their ability to inhibit nitric oxide synthases. This research is crucial in understanding enzyme functions and designing potential therapeutic agents (Ulhaq et al., 1998).
3. Biochemical Synthesis and Characterization
- Synthesis of Hydroxyproline : Systematic studies on the synthesis of hydroxyproline from 2-amino-4-pentenoic acid derivatives have been conducted. This research contributes to our understanding of amino acid derivatives in biochemical synthesis (Gaudry et al., 1956).
4. HIV-Protease Assay Development
- Chromogenic Amino Acid in HIV-Protease Assay : The development of a selective HIV-protease assay using a chromogenic amino acid derivative highlights the application of these compounds in biomedical research and drug development (Badalassi et al., 2002).
5. Antibiotic Synthesis
- Synthesis in Antibiotic Pyridomycin : The synthesis of natural 2-amino-5-(3-pyridyl)pentanoic acid present in antibiotic pyridomycin showcases the role of these compounds in pharmaceutical chemistry (Kinoshita & Mariyama, 1975).
properties
IUPAC Name |
2-amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O2.2ClH/c1-5(8)10-4-2-3-6(9)7(11)12;;/h6H,2-4,9H2,1H3,(H2,8,10)(H,11,12);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCMAAFECCXGHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NCCCC(C(=O)O)N)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(1-aminoethylideneamino)pentanoic acid;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![sodium;(6Z)-6-[5-hydroxy-4-[(1E,5E)-3-hydroxyocta-1,5-dienyl]-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-ylidene]hexanoate](/img/structure/B8101154.png)

![[(4Z,6Z,10Z)-8,17-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B8101158.png)

![(6Z,12Z)-8,9,10,18-tetrahydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaen-2-one](/img/structure/B8101164.png)

![(10Z,14Z,16Z)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B8101178.png)
![(E)-7-[6-[(E)-3-hydroxyoct-1-enyl]-2,3-dioxabicyclo[2.2.1]heptan-5-yl]hept-5-enoic acid](/img/structure/B8101183.png)

![(E)-N-(2-Hydroxyethyl)-7-[(2R)-3-hydroxy-2-[(E)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enamide](/img/structure/B8101195.png)
![1-[1-(1-benzothiophen-2-yl)cyclohexyl]piperidine;(E)-but-2-enedioic acid](/img/structure/B8101207.png)

